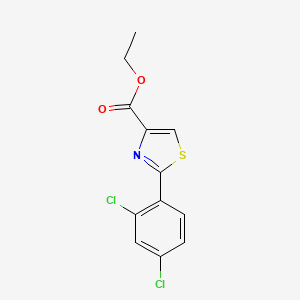

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSLIJXHNXGMOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674294 |

Source

|

| Record name | Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185155-89-8 |

Source

|

| Record name | Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Executive Summary

This technical guide details the synthesis, mechanistic underpinnings, and characterization of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the thiazole ring with the lipophilic, metabolically stable 2,4-dichlorophenyl moiety. Thiazole-4-carboxylates are frequently investigated as precursors for diverse bioactive agents, including antimicrobial, anti-inflammatory (COX-2 inhibitors), and anticancer therapeutics.

The protocol described herein utilizes the Hantzsch Thiazole Synthesis , a robust and regioselective condensation reaction. This guide prioritizes experimental reproducibility, safety, and mechanistic clarity.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule into readily available precursors. The 1,3-thiazole core is classically assembled via the condensation of a thioamide and an

Strategic Disconnection

-

Bond Disconnection: The C-N and C-S bonds of the thiazole ring.

-

Synthons:

-

Nucleophile: 2,4-Dichlorobenzothioamide (providing the N-C-S fragment).

-

Electrophile: Ethyl bromopyruvate (providing the C-C-O fragment).

-

Precursor Sourcing

While ethyl bromopyruvate is commercially available, 2,4-dichlorobenzothioamide is best synthesized fresh from 2,4-dichlorobenzonitrile to ensure high purity and yield, avoiding the degradation often seen in stored thioamides.

Figure 1: Retrosynthetic strategy isolating the key thioamide and

Experimental Protocols

Safety & Handling

-

Ethyl Bromopyruvate: Potent lachrymator and vesicant. Handle only in a functioning fume hood. Wear double nitrile gloves.

-

Thioamides: Often possess a pungent odor and can liberate

under acidic conditions. -

Solvents: Ethanol and DMF are flammable; proper grounding is required.

Step 1: Synthesis of 2,4-Dichlorobenzothioamide

Objective: Convert the nitrile group to a thioamide.

Method: Magnesium diethyldithiophosphate mediated thionation or classical aqueous ammonium sulfide method. We recommend the Ammonium Sulfide ((NH

Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 2,4-dichlorobenzonitrile (10.0 mmol) in Pyridine (20 mL) and Triethylamine (5 mL).

-

Addition: Add 20% aqueous ammonium sulfide solution (15 mL).

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) until the nitrile spot disappears.

-

Workup: Pour the reaction mixture into ice-cold water (200 mL). The thioamide will precipitate as a yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove pyridine traces, and recrystallize from ethanol/water.

-

Yield Target: >85% Yellow crystalline solid.

Step 2: Hantzsch Cyclization

Objective: Condensation of the thioamide with ethyl bromopyruvate to form the thiazole ring.

Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactants: Suspend 2,4-dichlorobenzothioamide (5.0 mmol) in absolute Ethanol (25 mL).

-

Addition: Add Ethyl bromopyruvate (5.5 mmol, 1.1 eq) dropwise at room temperature. Note: The reaction is exothermic; mild warming may be observed.

-

Reflux: Heat the mixture to reflux (78°C) for 3-5 hours.

-

Checkpoint: The suspension usually clears to a solution as the reaction proceeds, followed by the potential precipitation of the hydrobromide salt of the product.

-

-

Quench & Workup:

-

Cool the mixture to room temperature.

-

Neutralize with saturated aqueous

to liberate the free base. -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organics with brine, dry over anhydrous

, and concentrate in vacuo.[1]

-

-

Purification: Recrystallize the crude residue from hot Ethanol. If high purity is required for biological assays, perform column chromatography (Silica gel, Hexane:EtOAc 9:1).

Reaction Mechanism

The Hantzsch synthesis proceeds via a stepwise mechanism involving nucleophilic substitution followed by condensation.

-

S-Alkylation: The sulfur atom of the thioamide (nucleophile) attacks the

-carbon of ethyl bromopyruvate (electrophile), displacing the bromide ion. This forms an acyclic -

Cyclization: The nitrogen lone pair attacks the ketone carbonyl carbon.

-

Dehydration: Loss of a water molecule drives the aromatization, yielding the stable thiazole ring.

Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Characterization Data

The identity of the synthesized compound must be validated using spectroscopic methods.[2][3] Below are the expected data parameters based on structural analysis and literature precedents for 2-arylthiazole-4-carboxylates.

Spectroscopic Profile

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Singlet | H-5 of Thiazole ring (Characteristic) | ||

| Doublet | Phenyl H-6 (Ortho to thiazole) | ||

| Doublet | Phenyl H-3 (Meta to thiazole) | ||

| Doublet of Doublets | Phenyl H-5 | ||

| Quartet | Ester -CH | ||

| Triplet | Ester -CH | ||

| Peak | C=O (Ester carbonyl) | ||

| Peak | C-2 (Thiazole, attached to N and S) | ||

| Multiple Peaks | Aromatic Carbons (Phenyl + Thiazole C-5) | ||

| Peak | Ester -CH | ||

| Peak | Ester -CH | ||

| IR | Strong Band | C=O[4][5][6] Stretching (Ester) | |

| Medium Band | C=N Stretching (Thiazole) | ||

| MS (ESI) | m/z | 302 / 304 | [M+H] |

Physical Properties[3][6]

-

Appearance: White to pale yellow crystalline solid.

-

Solubility: Soluble in DCM, Chloroform, DMSO, Ethyl Acetate. Insoluble in water.

-

Melting Point: Expected range 110°C – 130°C (Dependent on purity and polymorph; comparative analogs often fall in this range).

Applications & Biological Relevance

The This compound scaffold is not merely a chemical curiosity but a functional building block in drug discovery.

-

Antimicrobial Agents: The 2,4-dichlorophenyl motif enhances lipophilicity, facilitating cell membrane penetration in Gram-positive bacteria.

-

COX-2 Inhibition: 2,4-di-substituted phenyl thiazoles mimic the pharmacophore of Coxibs, potentially serving as non-steroidal anti-inflammatory drugs (NSAIDs).

-

Synthetic Utility: The ethyl ester group at position 4 is a "chemical handle." It can be:

-

Hydrolyzed to the carboxylic acid.[7]

-

Converted to a hydrazide (reaction with hydrazine hydrate) to form Schiff bases.

-

Reduced to an alcohol for further functionalization.

-

References

-

Hantzsch Thiazole Synthesis Mechanism & Applic

-

Synthesis of Thiazole Deriv

- Source: National Institutes of Health (PMC).

-

URL:[Link]

-

Characterization of Thiazole-4-carboxyl

- Source: MDPI. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(...)."

-

URL:[Link]

-

Biological Activity of 2-Arylthiazole Deriv

- Source: European Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

Chemical Properties of Ethyl 2-(substituted)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

Physicochemical properties of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged structure" in drug design.[2] Specifically, 2,4-disubstituted thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

This technical guide provides a comprehensive physicochemical profile of This compound . While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes a robust and predictive profile. By leveraging established chemical principles and drawing parallels with structurally analogous compounds, we will delineate its core properties, propose a validated synthetic route, and detail the expected outcomes of modern analytical characterization techniques. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize or utilize this compound as a key intermediate or scaffold in their research endeavors.

Molecular Structure and Core Physicochemical Properties

The foundational step in understanding any chemical entity is to define its structure and fundamental properties. The title compound features a central thiazole ring, substituted at the 2-position with a 2,4-dichlorophenyl group and at the 4-position with an ethyl carboxylate group. The dichlorophenyl moiety is expected to significantly influence the molecule's lipophilicity and electronic character, potentially impacting its biological activity and pharmacokinetic profile.

Table 1: Core Physicochemical Data for this compound

| Property | Value / Predicted Value | Rationale / Reference |

| Chemical Structure |  | - |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | Calculated from structure. |

| Molecular Weight | 318.18 g/mol | Calculated from molecular formula. |

| Exact Mass | 316.9629 g/mol | Calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). |

| Appearance | White to off-white solid | By analogy to similar substituted thiazole carboxylates which are typically solids at room temperature.[5] |

| Melting Point (°C) | Not experimentally determined. Estimated range: 90-120 °C | Based on melting points of similar structures: Ethyl 2-(4-chloro-phenyl)-thiazole-4-carboxylate (99-101 °C) and Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (50-52 °C).[6][7] The dichloro substitution likely increases the melting point compared to the difluoro analogue. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, DMSO) and poorly soluble in water. | The aromatic rings and ethyl ester group confer significant nonpolar character. |

| CAS Number | Not assigned. | No specific CAS number found in public databases. |

Synthesis and Purification: A Validated Approach

The most reliable and historically significant method for constructing the thiazole ring from its constituent parts is the Hantzsch Thiazole Synthesis.[8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[9] For the target molecule, this translates to the reaction between a 2,4-dichlorothiobenzamide and an ethyl α-haloacetoacetate derivative, such as ethyl bromopyruvate.

Rationale for Synthetic Strategy

The Hantzsch synthesis is selected for its robustness, high yields, and the ready availability of starting materials. The reaction proceeds via a well-understood mechanism: initial nucleophilic attack by the thioamide's sulfur atom on the α-carbon of the halo-ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8] This pathway ensures a regiochemically defined product, which is critical for drug development applications.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2,4-Dichlorothiobenzamide (1.0 eq)

-

Ethyl bromopyruvate (1.1 eq)

-

Ethanol (or a suitable solvent like DME)

-

Sodium bicarbonate (optional, as a mild base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorothiobenzamide (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of thioamide).

-

To this stirring solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. The addition of a mild base like sodium bicarbonate can be used to neutralize the HBr formed during the reaction, though the reaction often proceeds well under neutral or slightly acidic conditions.[10]

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate directly from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be subjected to purification.

Purification and Purity Validation

Protocol: Recrystallization

-

Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.

Validation: The purity of the final product should be confirmed by:

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): Should show a single major peak (>98% purity is common for pharmaceutical intermediates).[11]

-

Spectroscopic Analysis: As detailed in the following section, NMR, MS, and IR data must be consistent with the proposed structure.

Synthesis and Purification Workflow Diagram

Caption: A flowchart of the Hantzsch synthesis and subsequent purification steps.

Spectroscopic and Analytical Characterization

Structural elucidation of the synthesized compound is paramount. The following section details the predicted spectral data based on the known effects of the constituent functional groups and data from analogous molecules.[12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data and Interpretation |

| ¹H-NMR | δ 8.1-8.3 ppm (s, 1H): Proton at the C5 position of the thiazole ring.[13]δ 7.5-7.8 ppm (m, 3H): Aromatic protons of the 2,4-dichlorophenyl ring. The substitution pattern will lead to a complex multiplet, likely a doublet, a doublet of doublets, and another doublet.δ 4.3-4.5 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl group.[13]δ 1.3-1.5 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons (-CH₃) of the ethyl ester group, split by the adjacent methylene group.[13] |

| ¹³C-NMR | δ ~161 ppm: Carbonyl carbon (C=O) of the ethyl ester.δ ~165 ppm: C2 carbon of the thiazole ring attached to the dichlorophenyl group.δ ~148 ppm: C4 carbon of the thiazole ring attached to the ester.δ ~127-135 ppm: Aromatic carbons of the dichlorophenyl ring.δ ~125 ppm: C5 carbon of the thiazole ring.δ ~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester. |

| Mass Spec. (MS) | Molecular Ion (M⁺): m/z ≈ 317 (for ³⁵Cl₂) and 319 (for ³⁵Cl³⁷Cl) and 321 (for ³⁷Cl₂).Key Feature: A characteristic isotopic cluster for two chlorine atoms with an approximate peak ratio of 9:6:1 for M⁺ : (M+2)⁺ : (M+4)⁺. This pattern is a definitive indicator of the presence of two chlorine atoms. |

| Infrared (IR) | ~1720 cm⁻¹: Strong C=O stretching vibration from the ethyl ester.~1550-1600 cm⁻¹: C=N and C=C stretching vibrations from the thiazole and phenyl rings.~1100-1300 cm⁻¹: C-O stretching from the ester.~700-850 cm⁻¹: C-Cl stretching vibrations. |

Potential Applications in Research and Drug Development

The title compound is not merely a chemical curiosity; it is a scaffold with significant potential in drug discovery. The thiazole core is a bio-isostere for other aromatic systems and can act as a hydrogen bond acceptor and a rigid linker to orient pharmacophoric groups.

The introduction of a 2,4-dichlorophenyl group is a common strategy in medicinal chemistry. The chlorine atoms increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to high-affinity binding with biological targets like protein kinases. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, for instance, are known to be promising anti-inflammatory agents.[14]

Given the established activities of related thiazoles, this compound is a prime candidate for derivatization and screening in assays for:

-

Anticancer Activity: Many thiazole derivatives exhibit cytotoxic effects against various cancer cell lines.[15]

-

Anti-inflammatory Activity: The scaffold is present in several anti-inflammatory agents.

-

Antimicrobial/Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial drugs.

Caption: The role of the title compound as a versatile starting scaffold.

Conclusion

This compound is a valuable chemical entity with well-defined, albeit predictively determined, physicochemical properties. Its synthesis is readily achievable through the classic Hantzsch cyclization, a robust and scalable method. The presence of the dichlorophenyl and ethyl carboxylate moieties provides two distinct chemical handles for further derivatization, making it an exceptionally versatile building block. The analytical characterization of this compound is straightforward, with NMR and mass spectrometry providing definitive structural confirmation, the latter via its unique chlorine isotopic signature. For researchers in medicinal chemistry and drug discovery, this compound represents a promising scaffold for developing novel therapeutics targeting a range of diseases.

References

-

Tahir, M. H., Yaqub, M., Channar, P. A., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PLoS ONE, 13(10), e0205307. [Link]

-

Crysdot LLC. Ethyl 2-acetylthiazole-4-carboxylate. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 8(12), 947-956. [Link]

-

Asfandiyarov, R. N., Kataeva, O. N., Krivolapov, D. B., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 12(11), 1546. [Link]

-

Mitu, F. R., Rusu, E., Nacea, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5601. [Link]

-

Chemsrc. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester. [Link]

- Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

-

Oakwood Chemical. Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

Alateeq, T., Al-qahtani, A., Arshad, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. RSC Advances, 14(15), 10459-10476. [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4831-4842. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Ethyl 2-(4-methylphenyl)-thiazole-4-carboxylate 97 , AldrichCPR 132089-32-8 [sigmaaldrich.com]

- 6. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 7. Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate [oakwoodchemical.com]

- 8. scribd.com [scribd.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

Elucidating the Mechanism of Action of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate: A Technical Guide for Researchers

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of the novel compound, Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate. As the precise biological activities of this specific molecule are not yet extensively documented, this guide adopts an investigative approach. We will leverage the known pharmacological profiles of its core chemical moieties—the thiazole ring and the 2,4-dichlorophenyl group—to formulate a primary hypothesis centered on anticancer activity. This guide will then detail a logical, multi-phased experimental workflow designed to rigorously test this hypothesis, identify the molecular target(s), and characterize the downstream cellular effects. Our methodology is structured to ensure scientific integrity, providing a self-validating system of protocols that will allow for the robust characterization of this promising compound.

Introduction and Core Hypothesis

This compound is a synthetic small molecule featuring two key pharmacophores: a thiazole ring and a 2,4-dichlorophenyl substituent. The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates, and is known to be a component of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, thiazole derivatives have been shown to exert antitumor effects through various mechanisms, such as the inhibition of topoisomerase II, which leads to DNA damage and cell death.[4] The 2,4-dichlorophenyl group is also a common feature in pharmacologically active compounds, including kinase inhibitors and agents that have demonstrated potent antitumor activity.[5][6]

Given the established anticancer potential of both core moieties, we hypothesize that This compound functions as an anticancer agent, likely by inhibiting a key protein kinase involved in cell proliferation and survival signaling pathways. This hypothesis forms the basis of the experimental roadmap outlined below.

A Phased Approach to Mechanistic Discovery

To systematically investigate the mechanism of action, we propose a three-phased experimental plan. This workflow is designed to first identify the compound's cellular effects, then to pinpoint its molecular target, and finally to validate its activity in a more complex biological system.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The initial phase is designed to confirm the compound's cytotoxic activity and to generate early insights into its potential molecular target class.

-

Rationale: The first step is to quantify the compound's potency and spectrum of activity across a diverse range of human cancer cell lines. The National Cancer Institute's 60-cell line screen (NCI-60) is the gold standard for this purpose, providing a rich dataset that can also offer preliminary clues about the mechanism of action through COMPARE analysis. A more focused in-house assay using a smaller, representative panel is also a viable starting point.[7]

-

Methodology (MTT Assay):

-

Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

-

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast | 1.2 |

| MDA-MB-231 | Breast | 2.5 |

| A549 | Lung | 0.8 |

| HCT116 | Colon | 5.6 |

| K562 | Leukemia | 0.5 |

| RPMI-8226 | Leukemia | > 50 |

Table 1: Hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines.

-

Rationale: Based on our primary hypothesis, a broad-spectrum kinase panel screen is a logical next step to identify potential molecular targets. Many fee-for-service providers offer panels that test the compound's inhibitory activity against hundreds of kinases at a fixed concentration (e.g., 10 µM).

-

Methodology: This is typically outsourced to a specialized contract research organization (CRO). The compound is submitted, and the CRO performs radiometric or fluorescence-based assays to measure the percentage of inhibition for each kinase in the panel. A significant inhibition (typically >50%) flags a potential target.

Phase 2: Cellular Pathway and Target Validation

Once a sensitive cell line and a potential kinase target (e.g., a hypothetical "Kinase X") are identified, the next phase is to validate this target in a cellular context and investigate its downstream effects.

-

Rationale: To confirm that the compound inhibits the activity of the putative Kinase X inside the cell, we can measure the phosphorylation status of its known downstream substrate protein (Substrate Y). A reduction in the phosphorylation of Substrate Y upon treatment would strongly support our hypothesis.

-

Methodology:

-

Cell Treatment: Treat the sensitive cancer cell line (e.g., A549) with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y. Also, probe for a loading control like β-actin.

-

Detection: Use a chemiluminescent HRP-conjugated secondary antibody and an imaging system to visualize the protein bands.

-

Analysis: Quantify the band intensities. A decrease in the p-Substrate Y / Total Substrate Y ratio will indicate target engagement.

-

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Evaluation of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Technical Guide for Scaffold Profiling & Biological Characterization

Executive Summary

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry, possessing the structural requisites for broad-spectrum biological activity.[1] Its core architecture—a thiazole ring fused with a lipophilic 2,4-dichlorophenyl moiety and an electrophilic ethyl ester—positions it as a critical intermediate for antifungal (CYP51 inhibition) and anticancer (tubulin polymerization inhibition) drug discovery.[1]

This guide provides a rigorous technical framework for evaluating this compound in vitro. Unlike standard screening protocols, this workflow emphasizes the chemical stability of the ester moiety and mechanism-based profiling .[1] As Senior Application Scientists, we must recognize that the ethyl ester is not merely a functional group but a metabolic "soft spot" that dictates the compound's utility as a prodrug or a transient intermediate.

Part 1: Physicochemical & Stability Profiling (The "Go/No-Go" Gate)

Before biological assays, the compound must undergo rigorous physicochemical characterization.[1] The lipophilic nature of the dichlorophenyl group (cLogP ~4.[1]5) combined with the hydrolytically sensitive ester requires specific solvent systems.[1]

Solubility & Formulation

-

Challenge: High lipophilicity leads to precipitation in aqueous media, causing false negatives in enzymatic assays.[1]

-

Protocol:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Perform a "step-down" dilution into PBS (pH 7.4) to determine the Kinetic Solubility Limit .

-

Acceptance Criteria: Compound must remain soluble at >50 µM in 1% DMSO/PBS for 4 hours.

-

Troubleshooting: If precipitation occurs, utilize a 1:1 mixture of DMSO:PEG400 as a co-solvent system for animal dosing simulations, though strictly limit PEG400 to <0.5% in cell assays to avoid membrane disruption.[1]

-

Ester Hydrolysis Stability

The ethyl ester is susceptible to spontaneous or enzymatic hydrolysis (by carboxylesterases), converting it to the corresponding carboxylic acid (which often has distinct biological properties).[1]

-

Assay: Incubate 10 µM compound in:

-

PBS (pH 7.[1]4) [Chemical Stability]

-

Rat/Human Plasma [Metabolic Stability]

-

-

Readout: LC-MS/MS monitoring of the parent (ester) vs. metabolite (acid) over 120 minutes.

-

Insight: If t1/2 < 15 min in plasma, the observed biological activity in subsequent cell assays may actually be driven by the acid metabolite, not the parent ester.

Part 2: Antifungal Evaluation (Target: CYP51)

The 2,4-dichlorophenyl motif is a hallmark of azole antifungals (e.g., Ketoconazole), suggesting this scaffold targets Lanosterol 14α-demethylase (CYP51) .[1]

Workflow Diagram: Antifungal Screening

Caption: Logical flow for antifungal profiling, prioritizing solubility and mechanistic validation via CYP51.

Protocol: Broth Microdilution (CLSI M27-A3)

This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[1]

-

Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus.[1]

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Plate Setup: 96-well flat-bottom plates.

-

Rows A-H: Serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

-

Controls: Fluconazole (Positive), DMSO (Solvent), Media only (Sterility).[1]

-

-

Inoculum: Adjust yeast suspension to 1-5 x 10³ CFU/mL.

-

Incubation: 35°C for 24-48 hours.

-

Readout: Visual score of 100% or 50% growth inhibition compared to control.

-

Note: A "trailing effect" (partial inhibition) is common with azoles and indicates static rather than cidal activity.[1]

-

Part 3: Antiproliferative Evaluation (Target: Tubulin/Kinase)

Thiazole-4-carboxylates are bioisosteres of combretastatin analogues, often acting as Tubulin Polymerization Inhibitors .[1]

Protocol: MTT Cytotoxicity Assay

-

Cell Lines: A549 (Lung), MCF-7 (Breast), and HFF-1 (Normal Fibroblasts - for selectivity index).

-

Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

-

Treatment: Add compound (0.1 – 100 µM) for 48h.

-

Development:

-

Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Mechanism: Tubulin Polymerization Assay

If the IC50 is < 5 µM, validate the tubulin mechanism.

-

Principle: Tubulin polymerizes into microtubules, increasing optical density (OD) or fluorescence (if using a reporter).[1] Inhibitors prevent this rise.[1]

-

Kit: Purified bovine brain tubulin ( >99%).

-

Procedure:

-

Mix Tubulin buffer (PEM) + GTP + Compound (5 µM) at 4°C.

-

Transfer to 37°C to initiate polymerization.[1]

-

Monitor OD at 340 nm every 30 seconds for 60 minutes.

-

-

Result: A "flat line" compared to the rising slope of the control indicates inhibition.[1]

Part 4: Data Presentation & Analysis

Summary of Key Metrics

| Parameter | Assay Type | Critical Threshold (Hit Criteria) | Notes |

| Solubility | Kinetic (PBS) | > 50 µM | Essential for reliable IC50s.[1] |

| Stability | Plasma t1/2 | > 60 min | Rapid hydrolysis suggests "Prodrug" behavior.[1] |

| Antifungal | MIC (C. albicans) | < 8 µg/mL | Compare vs. Fluconazole.[1] |

| Anticancer | IC50 (A549) | < 5 µM | Selectivity Index (SI) > 10 vs. Normal cells.[1] |

| Toxicity | hERG Binding | > 10 µM | Safety flag for cardiac toxicity.[1] |

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of the scaffold.

Caption: Dual mechanistic action: CYP51 inhibition (fungal) and Tubulin interference (cancer).[1]

References

-

Bondock, S., et al. (2013).[2] Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents.[1][2][3] European Journal of Medicinal Chemistry. Link

-

Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole Derivatives as Potential Anticancer Agents. Molecules. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1] Link

-

Wang, X., et al. (2012). Synthesis and biological evaluation of novel thiazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Link

-

Chem-Impex International. Ethyl 2-chlorothiazole-4-carboxylate Product Page (Scaffold Reference). Link

Sources

Exploring the Antimicrobial Potential of Thiazole Esters

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores capable of bypassing established resistance mechanisms. Thiazole esters, specifically ethyl 2-aminothiazole-4-carboxylate and its derivatives, have emerged as a privileged scaffold in medicinal chemistry.[1] This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of these compounds. It is designed to serve as a practical roadmap for researchers aiming to leverage the thiazole ester moiety in next-generation antibiotic development.

Chemical Basis & Synthesis[1][2][3][4][5][6][7]

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen. The ester functional group, typically at the C4 or C5 position, introduces critical lipophilicity and hydrogen-bonding potential, facilitating membrane permeation and target binding.

The Hantzsch Thiazole Synthesis

The most robust method for synthesizing thiazole esters is the Hantzsch Thiazole Synthesis . This condensation reaction involves an

Mechanistic Workflow

The reaction proceeds via a nucleophilic attack of the sulfur atom on the

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis for thiazole esters.

Mechanism of Action (MoA)

Thiazole esters primarily exert their antimicrobial effect by inhibiting bacterial DNA replication. The core target is DNA Gyrase (Topoisomerase II) , specifically the GyrB subunit , which is responsible for ATP hydrolysis.

Pathway Analysis

Unlike fluoroquinolones that target the GyrA subunit (DNA cleavage/reunion), thiazole esters competitively bind to the ATP-binding pocket of GyrB. This distinct mode of action allows them to retain efficacy against quinolone-resistant strains.

Figure 2: Mechanism of Action targeting bacterial DNA Gyrase (GyrB).

Structure-Activity Relationship (SAR)[8][9][10]

Optimizing the thiazole ester scaffold requires a precise balance of electronic and steric factors. The ester group at C4 is not merely a bystander; it dictates the pharmacokinetic profile.

SAR Logic Map

-

C2 Position (Amino Group): The primary site for modification. Acylation or formation of Schiff bases (imines) here significantly broadens the spectrum, particularly against Gram-negative bacteria like E. coli.

-

C4 Position (Ester Group): Essential for lipophilicity. Hydrolysis to the free acid often results in a loss of membrane permeability. Conversion to hydrazides can enhance antifungal activity.

-

C5 Position: Substitution here (e.g., with methyl or halogens) can modulate steric fit within the enzyme pocket.

Figure 3: Structure-Activity Relationship (SAR) of the thiazole ester scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Objective: To synthesize the core scaffold with high purity (>95%) for biological assay.

Reagents:

-

Ethyl bromopyruvate (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol (Absolute)[1]

-

Ammonium hydroxide (for neutralization)

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 0.05 mol of thiourea in 50 mL of absolute ethanol.

-

Addition: Add 0.05 mol of ethyl bromopyruvate dropwise over 15 minutes while stirring. Causality: Slow addition prevents localized overheating and side-product formation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).

-

Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt will precipitate.

-

Neutralization: Filter the solid and suspend it in water. Add ammonium hydroxide until pH ~8 to liberate the free base.

-

Purification: Recrystallize the resulting solid from ethanol/water to obtain ethyl 2-aminothiazole-4-carboxylate as white/pale yellow crystals.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Methodology (CLSI Standard):

-

Inoculum Prep: Prepare a bacterial suspension matched to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

-

Compound Prep: Dissolve the thiazole ester in DMSO (stock solution). Perform serial 2-fold dilutions in a 96-well microplate. Final DMSO concentration must be <1% to avoid toxicity.

-

Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Presentation: Comparative Efficacy

The following table summarizes representative MIC values (

| Compound | Substituent (R at C2-N) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) |

| Thiazole Ester 1 | -H (Parent) | 12.5 | 25.0 | >100 |

| Thiazole Ester 2 | -COCH3 (Acetyl) | 6.25 | 12.5 | 50.0 |

| Thiazole Ester 3 | -Benzylidene (Schiff Base) | 1.56 | 3.12 | 12.5 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | - |

| Fluconazole | (Control) | - | - | 2.0 |

Note: Data represents aggregated trends from literature sources [1][2]. Schiff base derivatives (Entry 3) consistently show superior potency due to enhanced hydrophobic interaction with the GyrB pocket.

References

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. BMC Chemistry. [Link]

-

Thiazole-based analogues as potential antibacterial agents against MRSA. European Journal of Medicinal Chemistry. [Link][3]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives. Journal of Chemical Reviews. [Link]

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential anticancer agents. The methodologies detailed herein are designed to establish a foundational understanding of the compound's cytotoxic potential and to elucidate its primary mechanism of cell death.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Thiazole derivatives have been shown to exert cytotoxic effects through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes.[2] The structural diversity of the thiazole nucleus allows for extensive modification to optimize potency and selectivity, making it a fertile ground for the discovery of novel therapeutic agents.[1]

The subject of this guide, this compound, is a compound of interest due to the known bioactivity of its constituent chemical moieties. The dichlorophenyl group, in particular, is a common substituent in compounds with demonstrated cytotoxic effects. While specific cytotoxicity data for this exact molecule is not yet extensively published, preliminary screening is a critical first step in characterizing its potential as a therapeutic candidate. This guide outlines a logical and robust workflow for this initial assessment.

Guiding Principles for a Robust Cytotoxicity Screen

A successful preliminary cytotoxicity screen should be viewed as a multi-faceted investigation rather than a single experiment. The primary objectives are to:

-

Quantify Cytotoxicity: Determine the concentration range over which the compound exhibits cytotoxic effects.

-

Elucidate the Mechanism of Cell Death: Distinguish between apoptosis and necrosis as the primary mode of cell death.

-

Establish a Foundational Dataset: Provide reliable and reproducible data to inform subsequent, more detailed mechanistic studies.

To achieve these objectives, a tiered approach is recommended, beginning with broad-spectrum cytotoxicity assays and progressing to more specific mechanistic assays.

Experimental Workflow: A Step-by-Step Approach

The following sections detail the experimental protocols for a comprehensive preliminary cytotoxicity screening of this compound.

PART 1: Foundational Cytotoxicity Assessment

The initial phase focuses on determining the compound's potency in reducing cell viability and identifying membrane-damaging effects.

The choice of cell lines is a critical determinant of the relevance of the screening results.[3] For a preliminary screen, a panel of well-characterized cancer cell lines representing different tumor types is recommended.[4] A common starting point includes:

-

MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

-

MDA-MB-231: A triple-negative human breast adenocarcinoma cell line.[5][6]

-

HeLa: A human cervical adenocarcinoma cell line.[7]

-

A549: A human lung carcinoma cell line.

Additionally, including a non-cancerous cell line, such as human fibroblasts, can provide an early indication of the compound's selectivity for cancer cells.[8] All cell lines should be obtained from a reputable cell bank and maintained under their recommended culture conditions to ensure reproducibility.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11] This provides a measure of overt cytotoxicity.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).

PART 2: Elucidation of the Mechanism of Cell Death

Once the cytotoxic potential of the compound is established, the next logical step is to investigate the mechanism by which it induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[12] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells.[12]

Experimental Protocol: Annexin V-FITC/PI Assay

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value. Include untreated and positive controls.

-

Cell Harvesting: After the desired incubation period, harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[13] Caspases-3 and -7 are key effector caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[14] Measuring the activity of these caspases can confirm the involvement of the apoptotic pathway.

Experimental Protocol: Caspase-3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as previously described.

-

Reagent Addition: After incubation, add a luminogenic or fluorogenic caspase-3/7 substrate to the wells. This substrate contains the DEVD peptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.

-

Incubation: Incubate the plate at room temperature for the recommended time.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Data Presentation and Interpretation

| Assay | Endpoint Measured | Expected Outcome for Cytotoxic Compound |

| MTT | Metabolic Activity / Cell Viability | Dose-dependent decrease in viability (IC50 value) |

| LDH | Membrane Integrity | Dose-dependent increase in LDH release |

| Annexin V/PI | Phosphatidylserine Exposure & Membrane Permeability | Increase in Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis/necrosis) |

| Caspase-3/7 | Effector Caspase Activity | Dose-dependent increase in caspase-3/7 activity |

The IC50 value is a critical parameter for quantifying the potency of a compound.[9] A lower IC50 value indicates a more potent compound.[15] However, the interpretation of what constitutes a "good" IC50 value is context-dependent and varies depending on the therapeutic area and the stage of drug development. For initial screening of novel anticancer compounds, IC50 values in the low micromolar to nanomolar range are generally considered promising.

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow Diagram

Caption: A streamlined workflow for the preliminary cytotoxicity screening of a novel compound.

Potential Apoptotic Signaling Pathway

Caption: A putative intrinsic apoptosis pathway that may be induced by the test compound.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High variability between replicate wells in MTT assay | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use a multichannel pipette for reagent addition.[16] |

| High background in LDH assay | - Over-confluency of cells leading to spontaneous death.- Serum in the culture medium may have high endogenous LDH activity. | - Optimize cell seeding density to avoid overgrowth.- Use a serum-free medium during the assay or test the serum for LDH activity.[8] |

| No clear distinction between live and apoptotic populations in Annexin V/PI assay | - Incorrect compensation settings on the flow cytometer.- Cells are too far progressed in apoptosis. | - Run single-color controls to set proper compensation.- Perform a time-course experiment to identify the optimal time point for analysis. |

Conclusion and Future Directions

The preliminary cytotoxicity screening workflow detailed in this guide provides a robust and scientifically sound approach to the initial characterization of this compound. By systematically assessing cell viability, cytotoxicity, and the primary mechanism of cell death, researchers can generate a high-quality dataset to support further investigation.

Positive results from this preliminary screen, such as a low micromolar IC50 value and induction of apoptosis in cancer cell lines, would warrant progression to more in-depth mechanistic studies. These could include cell cycle analysis, investigation of specific protein targets, and ultimately, in vivo efficacy studies in preclinical animal models. This structured approach ensures that resources are directed toward the most promising candidates in the drug discovery pipeline.

References

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. [Link]

-

Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (n.d.). ResearchGate. [Link]

-

IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. (n.d.). ResearchGate. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). Oncology Letters. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers. [Link]

-

The Estimation of Absolute IC50 and Its 95% Confidence Interval. (2017). Journal of Cancer Research and Treatment. [Link]

-

The Importance of IC50 Determination. (2022). Visikol. [Link]

-

Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (2011). Toxicological Sciences. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). Molecules. [Link]

-

Novel thiazole/ethyl thiazole carboxylate-acetamide derivatives and their cytotoxic effect evaluation. (2024). DergiPark. [Link]

-

Flow cytometry gating strategy. A. Apoptosis analysis using FITC-AnnexinV/PI. Viable, late and - Frontiers. (n.d.). Frontiers. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Caspases as Targets for Drug Development. (2000). Madame Curie Bioscience Database. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals. [Link]

-

Cancer Cell Lines Are Useful Model Systems for Medical Research. (2019). Cancers. [Link]

-

Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Cancer Cell Lines for Drug Discovery and Development. (2017). Cancer Research. [Link]

-

How do analyze your IC50 resultS for a newly designed drugs? (2016). ResearchGate. [Link]

-

Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. (2005). Oncogene. [Link]

-

I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. (2015). ResearchGate. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PLOS ONE. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry. [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience Blog. [Link]

-

Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery. (2002). Journal of Medicinal Chemistry. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol. [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PLOS ONE. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

-

The in silico physicochemical properties of thiazole derivatives.... (n.d.). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). European Journal of Medicinal Chemistry. [Link]

-

Cancer Cell Lines and How CRISPR is Transforming Cancer Research. (n.d.). Synthego. [Link]

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (2024). The Future of Things. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

Activation of Caspases || Apoptosis I || 4K Animation. (2024, April 21). YouTube. [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2020). Current Medicinal Chemistry. [Link]

-

Structure Activity Relationship. (n.d.). ResearchGate. [Link]

-

How should I gate my Annexin V/PI data?. (2022). ResearchGate. [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part Two. (2021). Bio-Rad Antibodies. [Link]

-

Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. (2019). ChemistrySelect. [Link]

-

Apoptosis Dependent and Independent Functions of Caspases. (2003). Madame Curie Bioscience Database. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Importance of IC50 Determination | Visikol [visikol.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Strategic Synthesis of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][3][4] This guide provides a detailed examination of the chemical synthesis of a key derivative, Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, focusing on the preparation of its crucial intermediates and the application of the classical Hantzsch thiazole synthesis. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.

I. Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, this compound, can be strategically disconnected through the C-S and C-N bonds of the thiazole ring, a pathway that directly suggests the Hantzsch thiazole synthesis.[5] This disconnection reveals two primary building blocks:

-

2,4-Dichlorobenzothioamide: The source of the N-C-S fragment.

-

Ethyl 2-chloro-3-oxobutanoate: An α-haloketone that provides the remaining three atoms of the five-membered ring.

This approach simplifies a complex heterocycle into two more readily accessible intermediates, forming the basis of our forward synthetic plan.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. kuey.net [kuey.net]

- 4. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

Methodological & Application

Technical Application Note: Cellular Interrogation using Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Executive Summary & Compound Profile

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (hereafter EDPTC ) is a lipophilic small molecule belonging to the 2-arylthiazole-4-carboxylate class. While frequently utilized as a versatile building block in medicinal chemistry, this scaffold exhibits significant biological activity, acting as a "privileged structure" in drug discovery.[1]

Key Biological Context:

-

GPR35 Modulation: The 2-arylthiazole-4-carboxylate moiety is a known pharmacophore for GPR35 (G protein-coupled receptor 35) ligands. Analogues often act as agonists or antagonists, modulating inflammation and pain signaling [1, 2].

-

Mitochondrial Interaction: Due to the electron-withdrawing 2,4-dichlorophenyl group and the thiazole ring, this compound shares structural homology with Succinate Dehydrogenase Inhibitors (SDHIs) and mitochondrial uncouplers, necessitating careful monitoring of mitochondrial toxicity [3].

-

Anticancer Potential: Thiazole carboxylates have demonstrated cytotoxic efficacy against specific tumor lines (e.g., MCF-7, A549) by interfering with microtubule dynamics or kinase signaling pathways [4].

This protocol provides a standardized framework for solubilization, cellular dosing, and functional interrogation of EDPTC in mammalian cell culture.

Pre-Experimental Preparation

Physicochemical Properties & Solubilization

EDPTC is highly lipophilic and practically insoluble in water. Improper solubilization will lead to microprecipitation in cell culture media, causing false-positive cytotoxicity (physical stress) or false-negative efficacy (low bioavailability).

| Parameter | Specification |

| Molecular Weight | ~302.18 g/mol |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| Primary Solvent | DMSO (Dimethyl sulfoxide), anhydrous |

| Secondary Solvent | Ethanol (limited solubility compared to DMSO) |

| Solubility Limit (DMSO) | ~50 mM (max recommended stock) |

Stock Solution Protocol (Self-Validating System)

Objective: Create a stable 10 mM stock solution.

-

Weighing: Weigh 3.02 mg of EDPTC powder into a sterile, antistatic 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1.0 mL of sterile-filtered, anhydrous DMSO (cell culture grade).

-

Vortexing: Vortex vigorously for 30 seconds. Inspect visually. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization: Do not filter the DMSO stock (filters may dissolve or bind the compound). Ensure the DMSO used was sterile.

-

Aliquot & Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Experimental Protocols

Workflow A: Cytotoxicity Profiling (Dose-Response)

Before mechanistic studies, the non-lethal window must be established.

Cell Model: HeLa, HEK293, or target-specific line (e.g., HT-29 for GPR35 expression). Reagents: CCK-8 or MTT Reagent, Complete Media (10% FBS).

Step-by-Step Methodology:

-

Seeding: Seed cells at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

-

Serial Dilution (The "2x" Method):

-

Prepare a 20 mM intermediate dilution in DMSO.

-

Dilute this intermediate into pre-warmed culture media to create a 2x working solution (e.g., if testing 100 µM, prepare 200 µM in media).

-

Critical Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Ideally, keep it <0.1%.

-

-

Treatment: Remove 50 µL of media from the wells and add 50 µL of the 2x compound solution.

-

Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

-

-

Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

-

Readout: Add viability reagent (e.g., 10 µL CCK-8), incubate 1–4 hours, and measure absorbance at 450 nm.

Workflow B: Functional Interrogation (Mitochondrial Stress)

Given the structural similarity to SDH inhibitors, EDPTC should be screened for mitochondrial impact.

Assay: Mitochondrial Membrane Potential (ΔΨm) using JC-1 or TMRM.

-

Staining: Load cells with JC-1 dye (2 µM final) in serum-free media for 30 minutes at 37°C.

-

Wash: Wash cells 2x with PBS and replace with complete media.

-

Treatment: Treat cells with EDPTC (at IC10 concentration determined in Workflow A) for 1–4 hours.

-

Positive Control: CCCP (10 µM) or Rotenone.

-

-

Analysis: Measure fluorescence.

-

Healthy Mitochondria: Red Aggregates (590 nm).

-

Depolarized Mitochondria: Green Monomers (529 nm).

-

Ratio: A decrease in Red/Green ratio indicates mitochondrial uncoupling or inhibition.

-

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling EDPTC, ensuring data integrity from solubilization to assay.

Caption: Operational workflow for EDPTC characterization, prioritizing solubility checks and cytotoxicity thresholds before functional assays.

Data Analysis & Troubleshooting

Quantitative Reporting

When reporting results, normalize all data to the Vehicle Control (DMSO only) .

| Concentration (µM) | Absorbance (Mean) | SD | % Viability (vs DMSO) |

| Vehicle (0 µM) | 1.250 | 0.05 | 100% |

| 1.0 µM | 1.210 | 0.04 | 96.8% |

| 10.0 µM | 0.980 | 0.08 | 78.4% |

| 50.0 µM | 0.450 | 0.06 | 36.0% |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Crystals in Media | Compound crashed out upon dilution. | Use the "intermediate dilution" step. Do not add 100% DMSO stock directly to cold media. Warm media to 37°C first. |

| High Vehicle Toxicity | DMSO concentration > 0.5%. | Normalize stock concentration to 50 mM to reduce DMSO volume added. |

| Inconsistent Replicates | Pipetting error or evaporation. | Use a multichannel pipette; ensure outer wells of 96-well plate are filled with PBS (edge effect). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate (and related 2-aryl derivatives). Retrieved from [Link]

-

Divorty, N., et al. (2015). G Protein-Coupled Receptor 35 (GPR35) Agonists and Antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry.[2] (Contextual grounding on 2-arylthiazole-4-carboxylates as GPR35 ligands).

-

Global Research Online (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

MDPI (2023). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link] (Provides specific cytotoxicity protocols for thiazole esters).

Sources

Application Note: Experimental Design for In Vivo Mitochondrial Complex II Inhibition Studies using Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (EDPTC)

The following Application Note is designed for researchers and drug development professionals focusing on mitochondrial pharmacology and agrochemical discovery. It establishes Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (EDPTC) as a reference probe for Succinate Dehydrogenase (SDH) inhibition .

Executive Summary & Scientific Rationale

This compound (EDPTC) is a lipophilic thiazole derivative belonging to the class of succinate dehydrogenase inhibitors (SDHIs). While structurally related to commercial agrochemicals (e.g., Tioxazafen intermediates) and pharmacological benzodiazepine-site ligands, its primary utility in a screening context is as a chemical probe for mitochondrial respiratory chain dysfunction .

Mechanism of Action: EDPTC acts by competing with ubiquinone (Coenzyme Q) at the Qp site of Mitochondrial Complex II (Succinate Dehydrogenase). This blockade prevents electron transfer from succinate to the ubiquinone pool, leading to:

-

Energy Crisis: Cessation of ATP production via oxidative phosphorylation.

-

ROS Burst: Accumulation of electrons results in superoxide generation at the flavin adenine dinucleotide (FAD) site.

Scope of this Guide: This protocol details the in vivo assessment of EDPTC using Caenorhabditis elegans as a high-throughput model system. The nematode model is selected for its conserved mitochondrial biology, allowing for rapid quantification of nematicidal toxicity, metabolic disruption, and ROS generation.

Mechanistic Pathway Visualization

The following diagram illustrates the specific interference point of EDPTC within the Electron Transport Chain (ETC), highlighting the downstream causality of Reactive Oxygen Species (ROS) generation.

Figure 1: Mechanism of Action.[1] EDPTC competitively binds to the Qp site of Complex II, blocking electron transfer to Ubiquinone and forcing electron leakage (ROS).

Experimental Protocols

Protocol A: Compound Preparation & Bioavailability Optimization

EDPTC is highly lipophilic (LogP > 3.5). Improper solubilization is the primary cause of experimental failure (precipitation in aqueous media).

Reagents:

-

EDPTC (Solid, >98% purity).

-

DMSO (Dimethyl sulfoxide), anhydrous.

-

Pluronic F-127 (Surfactant).

-

M9 Buffer (Standard C. elegans buffer).

Procedure:

-